2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group and a pyrimidine ring substituted with N,N-dimethylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The 2-chlorophenylmethyl group is introduced to the piperazine ring through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling: The piperazine derivative is coupled with the pyrimidine derivative under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Biochemistry: The compound is employed in biochemical assays to investigate its interactions with enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features and pharmacological properties.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Hydroxyzine: A precursor to cetirizine with similar therapeutic applications.
Uniqueness
2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H22ClN5 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22ClN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3 |
InChI Key |
OYUYLWGZPFVYTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.